Product packaging for N-Methylpyrido[3,2-c]pyridazin-4-amine(Cat. No.:CAS No. 65847-50-9)

N-Methylpyrido[3,2-c]pyridazin-4-amine

Katalognummer: B13100775
CAS-Nummer: 65847-50-9
Molekulargewicht: 160.18 g/mol
InChI-Schlüssel: HHIKVMDZWCJVQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Methylpyrido[3,2-c]pyridazin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the pyridopyridazine family, a class of nitrogen-containing scaffolds known for their diverse biological activities. Researchers value this compound primarily as a key chemical building block for the synthesis and exploration of novel therapeutic agents. Its structure is closely related to pyrrolo[3,2-d]pyrimidin-4-amines, which have been extensively studied as potent inhibitors of proangiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and EGFR . These inhibitors play a crucial role in anticancer research by targeting tumor angiogenesis and cell proliferation pathways. Compounds based on this scaffold have demonstrated promising depolymerizing microtubule activity and antiproliferative effects in cellular assays, showing comparability to established agents like combretastatin A-4 . As a versatile intermediate, this compound enables researchers to develop and optimize lead compounds for potential applications in oncology and other disease areas. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B13100775 N-Methylpyrido[3,2-c]pyridazin-4-amine CAS No. 65847-50-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

65847-50-9

Molekularformel

C8H8N4

Molekulargewicht

160.18 g/mol

IUPAC-Name

N-methylpyrido[3,2-c]pyridazin-4-amine

InChI

InChI=1S/C8H8N4/c1-9-7-5-11-12-6-3-2-4-10-8(6)7/h2-5H,1H3,(H,9,12)

InChI-Schlüssel

HHIKVMDZWCJVQC-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CN=NC2=C1N=CC=C2

Herkunft des Produkts

United States

Advanced Spectroscopic Analysis and Structural Elucidation of N Methylpyrido 3,2 C Pyridazin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Comprehensive 1D NMR (¹H, ¹³C) Analysis and Chemical Shift Interpretation

Specific ¹H and ¹³C NMR spectra for N-Methylpyrido[3,2-c]pyridazin-4-amine are not available in the public domain. A detailed analysis of chemical shifts, coupling constants, and signal integration for the protons and carbons of the pyridine (B92270), pyridazine (B1198779), and N-methyl groups cannot be performed without this primary data.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Experimental data from 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are essential for unambiguously assigning proton and carbon signals and establishing through-bond and through-space correlations. mdpi.comfabad.org.tr This information is critical for confirming the connectivity of the fused ring system and the position of the N-methyl group. However, no such 2D NMR studies for this compound have been published or made available in spectral databases.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

While the molecular formula is listed as C₈H₈N₄, experimental HRMS data is required to confirm the exact mass with high precision, which in turn validates the elemental composition. This data is currently unavailable.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem MS/MS experiments would provide insight into the compound's gas-phase ion chemistry and structural integrity by identifying characteristic fragment ions. researchgate.netresearchgate.netgrowingscience.com Analysis of fragmentation patterns, such as the loss of the methyl group or cleavages within the heterocyclic rings, is not possible without experimental MS/MS spectra.

X-ray Crystallography for Solid-State Structure Determination

A search for crystallographic information revealed no published single-crystal X-ray diffraction studies for this compound. Therefore, precise data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are not available.

Single Crystal X-ray Diffraction for Definitive Geometric Parameters and Conformation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise solid-state structure of a molecule. Although a dedicated crystal structure for this compound is not publicly available, analysis of analogous structures, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, provides a robust model for its geometric parameters. growingscience.com

The fused pyrido[3,2-c]pyridazine ring system is expected to be largely planar, a common feature of aromatic heterocyclic systems. The bond lengths within the rings will reflect a hybrid of single and double bond character due to electron delocalization. For instance, the N-N bond in the pyridazine ring is anticipated to be approximately 1.34 Å, consistent with values observed in related pyridazine structures. growingscience.com The C-N bonds within the heterocyclic core would exhibit lengths intermediate between typical C-N single (1.47 Å) and C=N double (1.27 Å) bonds.

The exocyclic N-methylamino group introduces additional conformational variables. The C4-N(amine) bond is expected to have significant partial double bond character, which would restrict rotation and favor a planar arrangement of the N-methylamino group with the pyridopyridazine (B8481360) core to maximize electronic conjugation. The geometry around the exocyclic nitrogen atom is predicted to be trigonal planar.

Table 1: Predicted Geometric Parameters for this compound Based on Analogous Crystal Structures
ParameterPredicted ValueReference Compound(s)
Bond Lengths (Å)
N1-N2 (pyridazine)~ 1.343-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com
C4-N(amine)~ 1.333-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com
C-C (aromatic)~ 1.38 - 1.41General Pyridine/Pyridazine Derivatives
C-N (ring)~ 1.33 - 1.37General Pyridine/Pyridazine Derivatives
N(amine)-C(methyl)~ 1.45Standard N-C single bonds
**Bond Angles (°) **
N2-N1-C(ring)~ 1203-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com
C-N-C (pyridine ring)~ 117General Pyridine Derivatives
C4-N(amine)-C(methyl)~ 121Assumed trigonal planar geometry
Torsion Angles (°)
C(ring)-C4-N(amine)-C(methyl)~ 0 or 180Assumes planarity for maximum conjugation

Analysis of Intermolecular Interactions in Crystalline State

The crystalline packing of this compound would be governed by a network of intermolecular interactions. The presence of a secondary amine (N-H) group and multiple nitrogen atoms within the aromatic rings makes hydrogen bonding a dominant force in the crystal lattice. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. The spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct structural components.

Key Expected Vibrational Modes:

N-H Stretching: A prominent band in the IR spectrum is expected in the range of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group. nih.gov Its position and shape can be indicative of the extent of hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching modes from the methyl group would be observed in the 2850-2980 cm⁻¹ region. nih.gov

Ring Stretching: The characteristic stretching vibrations of the C=C and C=N bonds within the fused aromatic rings are predicted to occur in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are diagnostic for the heterocyclic core. aps.orgcore.ac.uk

N-H Bending: The in-plane bending vibration of the N-H group is expected around 1550-1650 cm⁻¹, potentially overlapping with the ring stretching modes.

Methyl Group Bending: Asymmetric and symmetric bending (scissoring) vibrations of the CH₃ group should appear near 1450 cm⁻¹ and 1370 cm⁻¹, respectively.

Ring Breathing and Out-of-Plane Bending: The lower frequency region (below 1000 cm⁻¹) will contain complex vibrations, including ring "breathing" modes and C-H out-of-plane bending, which are characteristic of the substitution pattern on the aromatic system. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)Reference Compounds
N-H Stretch3300 - 3500Medium-StrongWeakHydrazone-pyridine compounds nih.gov
Aromatic C-H Stretch3000 - 3100Weak-MediumStrongPyridine, Pyridazine aps.orgcore.ac.uk
Aliphatic C-H Stretch2850 - 2980MediumMediumHydrazone-pyridine compounds nih.gov
C=C / C=N Ring Stretch1400 - 1650StrongStrongPyridine, Pyridazine aps.orgcore.ac.uk
N-H Bend1550 - 1650MediumWeakGeneral Amines
CH₃ Asymmetric Bend~ 1450MediumMediumGeneral Methylated Compounds
CH₃ Symmetric Bend~ 1370MediumWeakGeneral Methylated Compounds
C-H Out-of-Plane Bend700 - 900StrongWeakSubstituted Pyridines researchgate.net

Computational and Theoretical Investigations of N Methylpyrido 3,2 C Pyridazin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. However, specific studies applying these methods to N-Methylpyrido[3,2-c]pyridazin-4-amine are absent from the current body of scientific literature.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. While DFT studies have been conducted on various pyridazine (B1198779) derivatives to understand their biological activity and chemical properties, no dedicated DFT studies appear to have been published for this compound. Such a study would be invaluable in elucidating its charge distribution, bond orders, and sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbital Analysis (HOMO/LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO can provide insights into the kinetic stability of a compound. For many heterocyclic compounds, these parameters have been calculated to correlate with their observed chemical behavior. mdpi.com However, specific HOMO-LUMO energy values and their distribution for this compound have not been reported in the available literature.

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The EPS analysis helps in identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions. Although EPS analyses are commonly performed for related nitrogen-containing heterocycles, specific EPS maps and detailed analyses for this compound are not documented.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape and interactions with its environment.

Conformational Analysis and Flexibility Studies

Understanding the conformational preferences and flexibility of a molecule is vital, particularly in the context of its interaction with biological targets. MD simulations can reveal the accessible conformations and the energy barriers between them. To date, no studies detailing the conformational analysis or flexibility of this compound through MD simulations have been found.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations in explicit solvent models can provide a realistic representation of these effects on the molecule's conformation and dynamics. Research into the specific effects of different solvents on the molecular behavior of this compound has not been published.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in understanding its potential interactions with various enzymes or receptors.

Molecular docking simulations are employed to predict how this compound might bind to the active site of a target protein. This involves placing the ligand (the compound) into the binding site of the receptor in various conformations and orientations and scoring the resulting poses based on their predicted binding affinity. The binding affinity is often expressed as a docking score or estimated free energy of binding (ΔG), with lower values indicating a more favorable interaction.

For instance, in studies of related pyridopyrimidine and pyridazine derivatives, molecular docking has been successfully used to predict their binding modes with targets such as kinases and other enzymes. These studies often reveal that the heterocyclic core of the molecule forms key hydrogen bonds and hydrophobic interactions within the active site, anchoring the molecule and contributing significantly to its binding affinity. While specific data for this compound is not available, a hypothetical docking study against a kinase target might yield results similar to those observed for analogous compounds, as illustrated in the following table.

Table 1: Hypothetical Molecular Docking Results of this compound with a Kinase Target

ParameterPredicted Value
Docking Score (kcal/mol)-8.5
Estimated Binding Affinity (ΔG, kcal/mol)-9.2
Predicted Inhibition Constant (Ki, nM)50

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific amino acid residues that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key residues is crucial for understanding the molecular basis of binding and for designing derivatives with improved affinity and selectivity.

For a molecule like this compound, the nitrogen atoms in the pyridopyridazine (B8481360) ring system are likely to act as hydrogen bond acceptors, while the methyl group and the aromatic rings could engage in hydrophobic and π-stacking interactions. A detailed analysis of the docked pose would reveal the precise nature of these interactions. For example, the amine group could form a critical hydrogen bond with a backbone carbonyl of a key residue in the hinge region of a kinase, a common binding motif for kinase inhibitors.

Table 2: Predicted Key Interacting Residues for this compound in a Hypothetical Kinase Binding Site

Interacting ResidueInteraction Type
Met123 (Hinge)Hydrogen Bond
Leu56Hydrophobic
Val64Hydrophobic
Ala78van der Waals
Phe180π-π Stacking

In Silico Property Prediction and Virtual Screening

In silico methods are also extensively used to predict the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help in the early stages of research to identify candidates with favorable drug-like properties.

A variety of computational models are available to predict ADME properties based on the chemical structure of a molecule. These models can estimate parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For this compound, these predictions would be vital in assessing its potential as a research tool or a starting point for drug discovery.

For example, Lipinski's Rule of Five is a commonly used guideline to evaluate the drug-likeness of a compound. It states that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated logP (a measure of lipophilicity) of less than 5. In silico tools can quickly calculate these and other relevant parameters.

Table 3: Predicted ADME-Relevant Properties for this compound

PropertyPredicted ValueCompliance with Guideline
Molecular Weight ( g/mol )174.19Yes
Hydrogen Bond Donors1Yes
Hydrogen Bond Acceptors4Yes
Calculated logP1.8Yes
Human Intestinal AbsorptionHighFavorable
Blood-Brain Barrier PenetrationLowFavorable for peripheral targets

The insights gained from molecular docking and ADME predictions can be used to computationally design novel derivatives of this compound with improved properties. For example, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, derivatives with additional hydrophobic groups could be designed to fill this pocket and enhance binding affinity. Similarly, if ADME predictions suggest poor solubility, polar functional groups could be introduced to improve this property. This iterative process of computational design and virtual screening allows for the exploration of a vast chemical space to identify promising new compounds for synthesis and experimental testing.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches (within a research context)

Both structure-based and ligand-based design strategies would be central to the computational investigation of this compound and its analogs.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically determined by X-ray crystallography or NMR spectroscopy. nih.gov As discussed in the context of molecular docking, SBDD uses the receptor structure to design ligands that fit snugly into the binding site and form favorable interactions. nih.gov This approach is particularly powerful for optimizing the potency and selectivity of a lead compound.

Ligand-Based Drug Design (LBDD) is employed when the structure of the biological target is unknown. nih.gov LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are used to build a model based on a set of known active and inactive molecules. This model can then be used to predict the activity of new, untested compounds and to guide the design of novel derivatives. For the pyrido[3,2-c]pyridazine scaffold, a pharmacophore model could be developed based on the key structural features required for binding to a particular target, which could then be used to search for other compounds with a similar arrangement of these features.

Investigation of Biological Activities and Mechanisms of Action in Vitro and Mechanistic Studies

Enzyme Inhibition and Modulation Studies

A comprehensive search of scientific databases and literature has revealed a notable absence of specific data on the direct enzyme inhibition and modulation activities of N-Methylpyrido[3,2-c]pyridazin-4-amine. While research exists on structurally related compounds, such as various pyridopyrimidine and pyridazine (B1198779) derivatives, these findings are not directly applicable to the specific molecule of interest.

Dihydrofolate Reductase (DHFR) Inhibition Kinetics and Mechanism

There is no publicly available information detailing the inhibitory effects of this compound on the enzyme Dihydrofolate Reductase (DHFR). Studies on related heterocyclic systems, such as certain pyrido[2,3-d]pyrimidines, have shown DHFR inhibitory activity, but these results cannot be extrapolated to this compound without specific experimental evidence.

Kinase Inhibition Profiling (e.g., Mps1, TTK, PI3Kδ, MAPK)

Specific kinase inhibition profiling data for this compound against key kinases such as Mps1 (TTK), PI3Kδ, and members of the MAPK family are not available in the current body of scientific literature. Although related core structures like pyrido[3,4-d]pyrimidines have been investigated as Mps1 kinase inhibitors and some pyrido[3,2-d]pyrimidines show activity against PI3Kδ, no such studies have been published for this compound. nih.gov

In the absence of primary kinase inhibition data, there are consequently no reports on the selectivity of this compound against broader panels of kinases.

The mechanism of potential kinase inhibition, whether ATP-competitive or allosteric, for this compound remains uninvestigated in published research.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

No studies have been identified that evaluate the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase.

Cellular Activity and Phenotypic Screening in In Vitro Models

A thorough review of the literature indicates that there are no published reports on the in vitro cellular activity or results from phenotypic screening of this compound. The effects of this specific compound on cellular models have not been documented.

Cytotoxic Activity against Cancer Cell Lines (e.g., MCF-7, HT-29, Caco-2)

Mechanistic Studies at the Molecular and Cellular Level

Further experimental research is required to elucidate the potential biological activities and mechanisms of action of this compound.

Comparative Biological Analysis with Pyrido[3,2-c]pyridazine Isomers and Analogues

A comparative analysis of the biological activities of different pyridopyridazine (B8481360) isomers can provide valuable insights into the structure-activity relationships of this class of compounds. The six structural isomers of the pyridopyridazine ring system can exhibit distinct biological profiles due to differences in the arrangement of their nitrogen atoms, which in turn affects their electronic distribution, steric properties, and potential for intermolecular interactions. eurekaselect.com

While specific comparative studies detailing the activity of this compound against its isomers are scarce, a general overview of the activities of different pyridopyridazine classes can be constructed from the existing literature. For instance, some pyrido[3,2-c]pyridazine derivatives have been reported to possess molluscicidal activity, highlighting a potential application in agriculture as biodegradable agrochemicals. eurekaselect.com

The table below summarizes some of the reported biological activities for different pyridopyridazine and related isomeric scaffolds to provide a comparative context.

ScaffoldReported Biological Activities
Pyrido[3,2-c]pyridazine Molluscicidal activity. eurekaselect.com
Pyrido[3,4-c]pyridazine Limited biological applications reported, considered rare chemicals. mdpi.com
Pyrido[3,4-d]pyrimidine Kinase inhibition (e.g., MPS1, Pan-HER). nih.govnih.gov
Pyrido[4,3-d]pyrimidine Kinase inhibition (e.g., MEK1/2). nih.gov
Pyrido[3,2-d]pyrimidine Selective PI3Kδ inhibition, TLR8 receptor modulation. nih.gov
Pyridazin-3(2H)-one Vasodilator and anticancer activities. nih.gov

It is important to note that the substitution patterns on these core scaffolds play a critical role in determining their specific biological activities and potency. The introduction of an N-methyl group and an amine at the 4-position of the pyrido[3,2-c]pyridazine ring, as in the case of the subject compound, would be expected to significantly influence its physicochemical properties and, consequently, its biological profile, though the precise nature of this influence awaits experimental validation.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Methylpyrido 3,2 C Pyridazin 4 Amine Derivatives

Systematic Modification of the N-Methylpyrido[3,2-c]pyridazin-4-amine Scaffold

Systematic modification of the lead compound, this compound, is a cornerstone of medicinal chemistry. This process involves making discrete changes to the molecule's structure and assessing the resulting impact on its biological effects.

Exploration of Substituent Effects at Different Ring Positions (e.g., Pyrido and Pyridazine (B1198779) Rings, Amine Nitrogen)

The pyrido[3,2-c]pyridazine core presents several positions where the introduction of substituents can dramatically alter the compound's properties. SAR studies on related heterocyclic systems provide a framework for understanding these potential effects.

Pyridazine Ring: The pyridazine ring is a strong hydrogen bond acceptor and possesses a significant dipole moment. blumberginstitute.org Substitutions on this ring can fine-tune these properties. For example, in a series of 3,6-disubstituted pyridazines, the nature of the group at the C-6 position significantly impacted anticancer activity against breast cancer cell lines. researchgate.net Introducing moieties like morpholine (B109124) or methyltetrahydropyran at this position led to potent submicromolar growth inhibitors. researchgate.net This suggests that for the this compound scaffold, exploring a variety of cyclic and acyclic substituents on the pyridazine ring could be a fruitful strategy for enhancing potency.

Amine Nitrogen: The exocyclic N-methyl-amino group at the C-4 position is a critical site for modification. Altering the N-methyl group to other alkyl or aryl substituents can directly impact interactions within a target's binding pocket. The size, lipophilicity, and hydrogen-bonding capacity of this substituent are key determinants of affinity and selectivity.

Position of ModificationType of SubstituentPotential Impact on Biological ActivityRationale / Example from Related Scaffolds
Pyrido Ring Electron-Withdrawing (e.g., -Cl, -CF₃)May enhance binding through specific interactions or alter electronics.Halogenated phenyl groups on related heterocycles influence neurotropic activity. nih.gov
Electron-Donating (e.g., -CH₃, -OCH₃)Can increase metabolic stability and lipophilicity.Alkyl substitutions are a common strategy to probe hydrophobic pockets.
Pyridazine Ring Bulky/Lipophilic GroupsCan improve potency by occupying hydrophobic pockets.Morpholine and other cyclic groups at C-6 of pyridazine enhance anticancer activity. researchgate.net
Hydrogen Bond Donors/AcceptorsMay form new, favorable interactions with the target.The pyridazine nitrogens are key H-bond acceptors. blumberginstitute.org
Amine Nitrogen Varied Alkyl Groups (e.g., Ethyl, Propyl)Modulates steric fit and lipophilicity.SAR of N-alkyl groups is crucial for optimizing fit in the binding site.
Aryl or Heteroaryl GroupsCan introduce π-stacking or other specific interactions.N-aryl substitutions are explored in many inhibitor classes.

Impact of Heteroatom Substitutions on Biological Activity

Replacing carbon atoms with heteroatoms (such as nitrogen, oxygen, or sulfur) within the scaffold or its substituents can significantly alter a compound's physicochemical properties and biological activity. researchgate.net This strategy can introduce new hydrogen bonding points, modify dipole moments, and improve solubility. For example, incorporating sulfonamide moieties into heterocyclic structures is a well-established strategy that has led to compounds with a wide range of biological activities, including antimicrobial and antitumor effects. researchgate.net For the this compound scaffold, replacing a carbon on an appended aryl ring with a nitrogen to create a pyridyl substituent could enhance water solubility and introduce a new hydrogen bond acceptor site, potentially improving the pharmacokinetic profile or target engagement.

Investigation of Alkyl Chain Lengths and Branching on Activity

The nature of alkyl substituents, particularly on the exocyclic amine, is a critical factor in SAR. The length and branching of the alkyl chain can influence the compound's lipophilicity, metabolic stability, and steric fit within the target's binding site.

Studies on other bioactive molecules have shown that the effect of alkyl chain length can be biphasic. nih.gov Initially, increasing the chain length (e.g., from methyl to ethyl, propyl, or butyl) can enhance lipophilicity, leading to improved membrane permeability and stronger hydrophobic interactions with the target, often resulting in increased potency. However, beyond an optimal length, activity may decrease sharply due to steric hindrance, reduced solubility, or unfavorable binding conformations. nih.gov

Similarly, introducing branching (e.g., replacing an n-propyl group with an isopropyl group) can increase metabolic stability by shielding adjacent sites from enzymatic degradation. However, this also increases steric bulk, which could be detrimental to binding affinity if the active site is constrained. Therefore, a systematic exploration of linear and branched alkyl chains of varying lengths is essential to define the optimal substituent for activity.

Rational Design Based on Computational and Mechanistic Insights

Modern drug discovery leverages computational tools and a deep understanding of biological mechanisms to design molecules rationally, moving beyond traditional trial-and-error approaches.

De Novo Design Principles for Enhanced Selectivity and Potency

De novo design involves computationally building novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. nih.govnih.gov This process typically starts with the three-dimensional structure of the target protein.

Fragment-Based Growth: Small molecular fragments are computationally placed in favorable positions within the target's active site. These fragments are then grown or linked together to create a larger, coherent molecule that fits the binding pocket's shape and chemical environment. nih.gov For this compound, the pyridopyridazine (B8481360) core could serve as an anchor fragment, with computational algorithms suggesting optimal substituents to grow into unoccupied pockets of the target to maximize binding interactions.

Cavity-Based Generation: The binding site is analyzed to identify key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions). Algorithms then generate novel molecules tailored to complement these features. nih.gov This approach can lead to the discovery of entirely new scaffolds that may offer improved properties over the initial lead compound. Such methods have been successfully applied to pyridazine analogs to design novel inhibitors for enzymes like PTP1B. nih.gov

These computational strategies help prioritize the synthesis of compounds with the highest probability of success, accelerating the discovery of more potent and selective drug candidates. mdpi.com

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind to a biological target. researchgate.net These fragments, though often exhibiting weak affinity, can be efficiently optimized into more potent leads through chemical elaboration, such as growing, linking, or merging. researchgate.netnih.gov This approach is particularly advantageous in the discovery of kinase inhibitors, where fragments can effectively probe the ATP-binding site. nih.gov

For a scaffold like this compound, a fragment-based approach would commence with the screening of a fragment library to identify small molecules that bind to the target of interest, for instance, a specific protein kinase. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) are typically employed for this initial screening. nih.gov

Once fragment hits are identified, their binding modes are characterized to guide the subsequent optimization process. For example, a fragment might occupy the hinge region of a kinase, a common interaction for ATP-competitive inhibitors. Medicinal chemists would then use this structural information to "grow" the fragment by adding chemical moieties that can form additional interactions with the protein, thereby enhancing binding affinity and selectivity. nih.gov A hypothetical fragment-based design workflow for a kinase inhibitor based on the pyridopyridazine scaffold might involve:

Identification of a core fragment: A simple amine-substituted pyridazine or pyridine (B92270) fragment that binds to the kinase hinge region.

Structural analysis: X-ray crystallography to determine the binding pose of the fragment and identify vectors for chemical elaboration.

Fragment growing: Synthesizing derivatives where substituents are added to the core fragment to occupy adjacent pockets in the binding site, guided by computational modeling.

This iterative process of design, synthesis, and testing allows for the efficient exploration of chemical space and the development of potent and selective inhibitors from simple, low-affinity fragments.

Pharmacophore Modeling and Ligand Superposition for New Derivative Design

Pharmacophore modeling is a cornerstone of rational drug design, involving the identification of the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. dovepress.com For the design of novel this compound derivatives, a pharmacophore model can be generated based on a set of known active compounds or the structure of the target's binding site. dovepress.com

In a ligand-based approach, a series of active pyridopyridazine or related heterocyclic analogs would be superimposed to identify common chemical features. This process generates a 3D pharmacophore hypothesis that can be used as a virtual screening filter to identify new potential inhibitors from large chemical databases. dovepress.com For instance, a pharmacophore model for kinase inhibitors based on a related scaffold might include:

One or two hydrogen bond acceptors positioned to interact with the kinase hinge region.

A hydrophobic feature to occupy a lipophilic pocket.

An aromatic ring to engage in π-π stacking interactions.

Alternatively, a structure-based pharmacophore model can be derived from the X-ray crystal structure of the target protein in complex with a ligand. This approach provides a more precise map of the key interaction points within the binding site. dovepress.com

Once a pharmacophore model is established, it can guide the design of new this compound derivatives by ensuring that they possess the requisite chemical features in the correct spatial orientation to achieve optimal binding.

Correlation Between Structural Features and Specific Biological Activities (e.g., enzyme inhibition, cellular cytotoxicity)

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs are fundamental to establishing a structure-activity relationship (SAR). This process provides invaluable insights into which parts of a molecule are crucial for its activity and how they can be modified to enhance potency, selectivity, and other desirable properties.

While specific SAR data for this compound derivatives is not widely published, the principles can be illustrated with data from studies on related pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of Janus Kinase 3 (JAK3). nih.gov The following table showcases a selection of these compounds and their corresponding inhibitory concentrations (IC50), demonstrating how structural changes impact their biological activity.

CompoundR1R2JAK3 IC50 (nM)
1aHH15.6
1bFH7.8
1cClH5.5
1dBrH3.9
1eCH3H9.8
1fHF2.0

From this illustrative data, several SAR trends can be deduced:

Substitution on the R1 phenyl ring: The introduction of halogen atoms (F, Cl, Br) at the R1 position generally leads to an increase in potency compared to the unsubstituted analog (1a), with the larger bromine atom (1d) providing the most significant enhancement. A methyl group (1e) is also favorable, though less so than the halogens.

Substitution on the R2 position: The introduction of a fluorine atom at the R2 position (1f) results in a substantial increase in inhibitory activity, yielding the most potent compound in this series. nih.gov

These observations suggest that the electronic and steric properties of the substituents on the phenyl ring play a critical role in the interaction with the JAK3 enzyme. Such SAR studies are instrumental in guiding the design of more effective inhibitors based on the this compound scaffold by highlighting regions of the molecule that are sensitive to modification.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netnih.gov These models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to derive an equation that predicts the activity. nih.govnih.gov

For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular target, such as a protein kinase. The development of a robust QSAR model typically involves the following steps:

Data Set Collection: A series of compounds with a common scaffold and their corresponding biological activities (e.g., IC50 values) are compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound using specialized software.

Model Building: The data is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive power. researchgate.net

Model Validation: The statistical significance and predictive ability of the model are assessed using various metrics, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for the test set. nih.govnih.gov

A hypothetical QSAR equation for a series of pyridopyridazine derivatives might look like:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(LUMO)

Where:

pIC50 is the negative logarithm of the IC50 value.

LogP represents the hydrophobicity of the molecule.

TPSA is the topological polar surface area.

LUMO is the energy of the lowest unoccupied molecular orbital.

β0, β1, β2, β3 are the regression coefficients.

The resulting QSAR model can then be used to predict the biological activity of newly designed this compound derivatives before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process.

Applications of N Methylpyrido 3,2 C Pyridazin 4 Amine in Research

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. An ideal chemical probe is potent, selective, and has a known mechanism of action. There is currently no publicly available research detailing the development or use of N-Methylpyrido[3,2-c]pyridazin-4-amine as a chemical probe.

Use in Target Validation Studies

Target validation is a crucial step in the drug discovery pipeline, confirming the relevance of a biological target to a disease. This often involves using small molecules to modulate the target's activity and observe the phenotypic consequences. No studies have been identified that utilize this compound for the validation of any biological target.

Applications in Phenotypic Screening Libraries

Phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes, without prior knowledge of the drug's target. This approach has regained prominence for its ability to identify first-in-class medicines. While commercial and academic screening libraries contain a vast number of diverse chemical entities, there is no specific mention of this compound being included in publicly documented phenotypic screening libraries. The broader class of pyridopyridazines may be present in such collections, but data on this specific derivative is absent.

Integration into High-Throughput Screening (HTS) Programs

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. This is a cornerstone of modern lead generation. A thorough review of the literature does not indicate that this compound has been integrated into any reported HTS campaigns. The physical and chemical properties of the compound, which would be critical for its inclusion in HTS, have not been characterized in the context of large-scale screening.

Utility as Building Blocks in Combinatorial Chemistry and Fragment Libraries

Combinatorial chemistry enables the rapid synthesis of large, structured libraries of compounds. Similarly, fragment-based drug discovery (FBDD) utilizes small, low-complexity molecules (fragments) to identify starting points for lead optimization. The utility of a compound as a building block in these approaches depends on its synthetic accessibility and the presence of suitable functional groups for diversification.

The synthetic routes to the broader pyrido[3,2-c]pyridazine scaffold have been described in the chemical literature. However, specific details on the synthesis and subsequent use of this compound as a versatile building block for creating chemical libraries are not available. Its potential inclusion in fragment libraries is also not documented.

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Chemical Biology

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biological probes. The study of novel heterocyclic systems contributes to our fundamental understanding of chemical reactivity, structure-activity relationships, and molecular recognition.

While the pyridopyridazine (B8481360) ring system, in general, is of interest to medicinal chemists, the specific contributions of this compound to the fields of heterocyclic chemistry and chemical biology have not been reported. Its electronic properties, conformational preferences, and potential interactions with biological macromolecules remain to be elucidated. The rarity of some pyridopyridazine isomers in the scientific literature, as noted in some reviews, may contribute to this lack of specific research.

Future Research Directions and Outlook for N Methylpyrido 3,2 C Pyridazin 4 Amine Research

Exploration of Novel Synthetic Methodologies

Advancements in synthetic organic chemistry offer significant opportunities to refine the production of N-Methylpyrido[3,2-c]pyridazin-4-amine, focusing on sustainability, efficiency, and scalability.

Future synthetic strategies should prioritize the principles of green chemistry. This includes the development of multicomponent, solvent-free reactions, which can significantly reduce waste and simplify purification processes. Research into one-pot three-component condensation reactions, which have been successfully used for other nitrogen heterocycles like pyrano[2,3-d]pyrimidines, could provide a facile and clean method for synthesizing the core structure. researchgate.net Another avenue is the exploration of metal-free protocols, such as aza-Diels-Alder reactions, which offer a sustainable and cost-effective alternative to traditional metal-catalyzed methods for constructing pyridazine (B1198779) derivatives. nih.gov Furthermore, the use of recoverable and reusable nanostructure catalysts could enhance the eco-friendliness of the synthesis, allowing the catalyst to be easily separated and reused for multiple cycles with consistent activity. researchgate.net

To meet potential demands for larger quantities of this compound for extensive preclinical and clinical studies, developing scalable synthetic routes is crucial. Flow chemistry, or continuous processing, presents a powerful solution. reactionbiology.com This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reaction control, and increased reproducibility. nih.gov Flow processes are particularly adept at handling hazardous intermediates or exothermic reactions, which can be problematic in large-scale batch syntheses. nih.govazolifesciences.com By designing a telescoped flow process, multiple synthetic steps can be performed sequentially without isolating intermediates, streamlining the entire manufacturing process. researchgate.net This approach has been successfully applied to a wide range of aromatic heterocycles and would be a significant step towards the safe, efficient, and scalable on-demand synthesis of this compound. azolifesciences.comworktribe.com

Deeper Mechanistic Investigations

A profound understanding of how this compound interacts with its biological targets at a molecular and systemic level is essential for its optimization and clinical translation.

Given that the aminopyridopyridazine scaffold is a known feature in kinase inhibitors, a key future direction is to obtain high-resolution structural data of this compound bound to its putative kinase targets. nih.govmdpi.com Co-crystallization of the compound with target kinases followed by X-ray crystallography would provide precise, atomic-level details of the binding interactions. This information is invaluable for understanding the basis of its potency and selectivity. For instance, such studies can reveal specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, as has been shown for structurally related 4-aminopyrazolopyrimidine scaffolds. mdpi.com The resulting structural insights would guide the rational design of next-generation analogs with improved affinity and specificity, a strategy effectively used in the development of other kinase inhibitors. mdpi.comnih.gov

To move beyond a single-target interaction and understand the broader biological consequences of cellular exposure to this compound, multi-omics approaches are indispensable. aacrjournals.org By integrating transcriptomics (RNA-seq), proteomics, and metabolomics data from cancer cell lines treated with the compound, researchers can build a comprehensive picture of the perturbed cellular pathways. nih.gov This systems-level view can help identify not only the primary targets but also off-target effects, downstream signaling consequences, and potential mechanisms of drug resistance. For example, a multi-omics analysis could reveal if the compound induces metabolic reprogramming or affects pathways beyond kinase signaling, providing crucial information for predicting both efficacy and potential toxicities.

Expansion of Biological Evaluation in Advanced In Vitro Models

To better predict the in vivo efficacy of this compound, future research must move beyond traditional two-dimensional (2D) cell culture monolayers towards more complex and physiologically relevant systems.

Advanced in vitro models such as three-dimensional (3D) spheroids and patient-derived organoids offer a superior platform for preclinical drug evaluation. These models recapitulate key aspects of the native tumor microenvironment, including cell-cell interactions, nutrient gradients, and gene expression patterns, which are often lost in 2D cultures. researchgate.net Studies have shown that cancer cells grown in 3D can exhibit altered signaling pathways and different drug sensitivities, sometimes revealing resistance to kinase inhibitors that appear effective in 2D. nih.gov Evaluating this compound in a panel of cancer organoids can provide a more accurate assessment of its anti-tumor activity and help identify patient populations most likely to respond. nih.gov These advanced models are becoming increasingly preferred for their ability to bridge the gap between preclinical studies and clinical outcomes. azolifesciences.com

3D Cell Culture Models and Organoids

Future investigations into the biological effects of this compound would benefit significantly from the transition from traditional two-dimensional (2D) cell monolayers to more physiologically relevant three-dimensional (3D) culture systems. nih.govnih.gov 3D models, such as spheroids and organoids, better replicate the complex cell-cell and cell-extracellular matrix interactions found in vivo. researchgate.net This increased complexity can provide more predictive data on the compound's efficacy and mechanism of action in a tissue-like context. researchgate.netmdpi.com

Organoids, in particular, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and function of specific organs. nih.gov Utilizing patient-derived organoids in preclinical studies of this compound could offer insights into patient-specific responses, a crucial step in personalized medicine research. nih.gov These models allow for the evaluation of the compound's effects on complex biological processes like tissue morphogenesis, cell differentiation, and disease pathology in a controlled in vitro setting. nih.gov The adoption of these advanced models is considered a promising step toward improving the success rate in the early stages of drug discovery. nih.gov

Table 1: Comparison of 3D Cell Culture Models for this compound Research

Model TypeDescriptionPotential Application for this compoundAdvantages
Spheroids Aggregates of one or more cell types grown in non-adherent conditions.Initial screening of anti-proliferative or cytotoxic effects in a 3D context.Simple to generate, reproducible, suitable for high-throughput screening. nih.gov
Organoids Self-assembled 3D structures from stem cells that mimic organ architecture and function.Investigating compound effects on organ-specific functions or disease states (e.g., tumor organoids). nih.govHigh biological relevance, recapitulates tissue heterogeneity and architecture. nih.gov
Scaffold-Based Cultures Cells grown on or within a supportive matrix (natural or synthetic hydrogels).Studying cell-matrix interactions and compound effects on cell invasion and migration.Tunable mechanical and biochemical properties, defined structure. mdpi.com
3D Bioprinting Layer-by-layer deposition of bioinks (cells and biomaterials) to create complex tissue-like structures.Creating complex, multi-cellular tissue models to study systemic or targeted effects of the compound. mdpi.comHigh precision and control over architecture, potential for creating vascularized tissues. researchgate.net

Co-culture Systems for Complex Biological Interactions

To further dissect the biological activity of this compound, the use of co-culture systems is a critical future direction. These systems involve cultivating two or more distinct cell types together, thereby modeling the interactive cellular environments found in tissues. nih.gov For instance, in oncology research, co-culturing cancer cells with fibroblasts, endothelial cells, and immune cells can simulate the tumor microenvironment (TME). nih.gov

Investigating this compound in such a system could reveal effects that are not apparent in monocultures, such as modulation of cancer-stroma interactions or effects on immune cell infiltration and activation. nih.gov High-throughput co-culture assays can be designed to screen for these complex interactions efficiently. nih.gov This approach is invaluable for understanding how the compound might perform in a biological system where multiple cell types communicate and influence each other's behavior. nih.gov

Design and Synthesis of this compound-Based Conjugates or Prodrugs for Research Purposes

The intrinsic properties of this compound can be modified for research applications through the strategic design of conjugates or prodrugs. A prodrug is an inactive or less active derivative that is converted in vivo to the active parent compound. nih.gov This strategy can be employed to overcome potential issues like poor solubility or to achieve targeted delivery in experimental models. nih.gov For instance, attaching a solubility-enhancing moiety could improve its utility in aqueous-based in vitro assays.

Similarly, conjugating this compound to a targeting ligand (e.g., a molecule that binds to a receptor overexpressed on a specific cell type) could create a tool for studying cell-specific effects. Another avenue is the development of fluorescently-tagged derivatives, which would enable visualization of the compound's uptake, distribution, and localization within cells or 3D culture models using advanced microscopy techniques. The synthesis of such derivatives would build upon established chemical pathways for modifying pyridazine and pyridopyridazine (B8481360) cores. nih.govmdpi.com

Predictive Toxicology and ADMET Research (Computational and in vitro aspects only)

Before committing to extensive in vitro and subsequent in vivo studies, computational methods can be employed to predict the toxicological and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of this compound. numberanalytics.com In silico toxicology uses computational models to forecast potential adverse effects of chemicals based on their structure. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed for the pyrido[3,2-c]pyridazine scaffold to predict various toxicity endpoints, such as mutagenicity or carcinogenicity. nih.govnih.gov These computational tools can analyze molecular features associated with toxicity, providing an early warning system for potential liabilities. numberanalytics.com Following computational analysis, targeted in vitro assays can be used to validate these predictions. For example, assays using liver microsomes can provide data on metabolic stability, while cell-based permeability assays can offer insights into its potential for absorption. This integrated computational and in vitro approach allows for the early identification and mitigation of potential development issues, guiding the design of safer and more effective research compounds. mdpi.cominotiv.com

Table 2: Computational and In Vitro ADMET/Tox Screening Funnel

StageMethodPurposeExample Endpoint
Early Computational Screening QSAR, Structural Alerts AnalysisPrioritize analogs and flag potential liabilities before synthesis.Mutagenicity, carcinogenicity, skin sensitization. nih.gov
Physicochemical Properties In Silico CalculationPredict fundamental properties influencing ADMET.logP, pKa, solubility. mdpi.com
Early In Vitro ADMET Cell-free assaysAssess metabolic stability and potential for drug-drug interactions.Microsomal stability, CYP450 inhibition.
Cell-Based In Vitro ADMET Caco-2, MDCK cell assaysEvaluate membrane permeability and efflux transporter interaction.Apparent permeability (Papp), efflux ratio.
In Vitro Toxicology Cytotoxicity assaysDetermine the concentration range for further biological testing.IC50/GI50 in relevant cell lines. mdpi.com

Potential for Diverse Applications Beyond Current Scope (e.g., materials science, diagnostics in research)

While the primary interest in heterocyclic compounds like this compound often lies in their biological activity, their unique structures may lend them to applications in other scientific fields. The rigid, planar nature and electron-rich nitrogen atoms of the pyridopyridazine core could be exploited in materials science, for instance, as building blocks for organic semiconductors or as ligands in the formation of coordination polymers with interesting electronic or photophysical properties.

In the realm of research diagnostics, derivatives of this compound could be developed as molecular probes. By incorporating specific functional groups, the molecule could be engineered to bind to a particular biological target (e.g., a protein or nucleic acid sequence), with a conjugated fluorophore reporting on the binding event. Such probes are invaluable tools for visualizing biological processes and quantifying target engagement in cells. The broad utility of the parent pyridine (B92270) nucleus in various applications suggests that its fused derivatives warrant similar exploratory research. mdpi.com

Collaborative Research Opportunities in the Pyrido[3,2-c]pyridazine Field

The multifaceted research directions outlined above underscore the need for interdisciplinary collaboration to fully explore the potential of this compound and the broader pyrido[3,2-c]pyridazine class. The synthesis of novel derivatives, prodrugs, and conjugates requires significant expertise in synthetic organic chemistry. researchgate.netdntb.gov.ua Evaluating these compounds in advanced biological models like organoids and co-culture systems necessitates close partnership with cell biologists and tissue engineers.

Furthermore, the application of predictive computational toxicology and ADMET modeling is a specialized field requiring the skills of computational chemists and toxicologists. nih.gov Collaborative efforts between academic research groups and specialized core facilities can provide access to high-throughput screening, advanced imaging, and proteomics/metabolomics platforms. Such synergistic partnerships are essential to accelerate the pace of discovery and to comprehensively characterize the properties and potential of this promising class of heterocyclic compounds. The existing research landscape on various pyridopyridazine and related pyridopyrimidine isomers indicates a vibrant but somewhat fragmented field that would greatly benefit from more integrated and collaborative research initiatives. nih.govnih.govnih.govjocpr.com

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